1,10-Phenanthrolin-5-amine
Overview
Description
1,10-Phenanthrolin-5-amine is an important organic ligand widely used in coordination chemistry. It is known for its ability to form stable complexes with metal ions, making it valuable in various fields such as catalysis, inorganic chemistry, and biomedical research . The compound has the molecular formula C₁₂H₉N₃ and a molecular weight of 195.22 g/mol .
Mechanism of Action
- Primary Targets : 1,10-Phenanthrolin-5-amine (also known as 5-amino-1,10-phenanthroline) is a compound with diverse activities. One of its primary targets is Mycobacterium tuberculosis , a bacterium responsible for tuberculosis (TB) infections .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
1,10-Phenanthrolin-5-amine interacts with various enzymes, proteins, and other biomolecules. It is activated in an F420-dependent manner, resulting in the formation of 1,10-phenanthroline and this compound as major metabolites in bacteria . The nature of these interactions is crucial for the compound’s role in biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to kill naturally resistant intracellular bacteria by inducing autophagy in macrophages . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound is activated in an F420-dependent manner, leading to the formation of its major metabolites .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, oral daily dosing with this compound significantly reduces the amyloid plaque burden in transgenic mice that model Alzheimer’s disease .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Phenanthrolin-5-amine can be synthesized through several methods. One common synthetic route involves the reaction of 1,10-phenanthroline with ammonia under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,10-Phenanthrolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce alkyl or acyl derivatives .
Scientific Research Applications
1,10-Phenanthrolin-5-amine has numerous applications in scientific research:
Comparison with Similar Compounds
1,10-Phenanthrolin-5-amine can be compared with other similar compounds such as:
1,10-Phenanthroline: A parent compound known for its chelating properties and use in various coordination complexes.
5-Nitro-1,10-Phenanthroline: A derivative with enhanced antimicrobial activity due to the presence of a nitro group.
3-Methyl-6-nitro-1,10-Phenanthroline: An analog with improved in vitro activity and in vivo efficacy compared to 5-Nitro-1,10-Phenanthroline.
The uniqueness of this compound lies in its specific amine group, which allows for unique substitution reactions and applications in biosensing and biofuel cells .
Properties
IUPAC Name |
1,10-phenanthrolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPSSMOJHLISJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345775 | |
Record name | 1,10-Phenanthrolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54258-41-2 | |
Record name | 1,10-Phenanthrolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,10)Phenanthrolin-5-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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